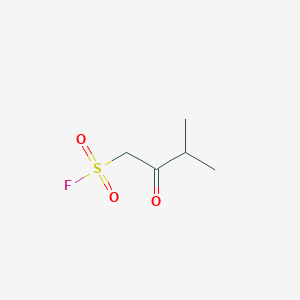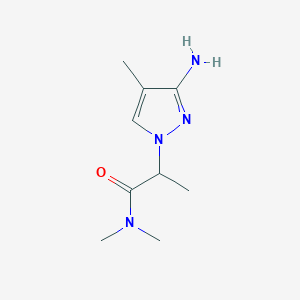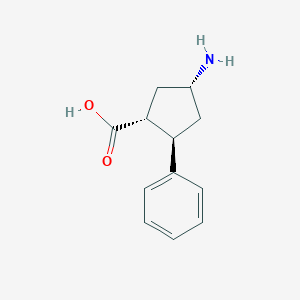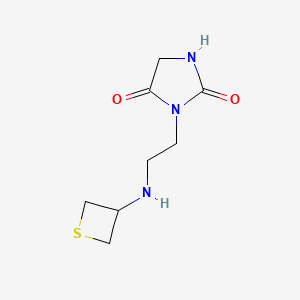
3-Methyl-2-oxobutane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-oxobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₉FO₃S and a molecular weight of 168.19 g/mol . It is a sulfonyl fluoride derivative, which is known for its unique stability and reactivity balance. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxobutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is advantageous due to its simplicity and efficiency.
Another method involves the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . This method is particularly useful for generating a diverse set of sulfonyl fluorides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-Methyl-2-oxobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the sulfonyl fluoride group, this compound is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
科学的研究の応用
3-Methyl-2-oxobutane-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, owing to its unique reactivity profile
作用機序
The mechanism of action of 3-Methyl-2-oxobutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can covalently modify active site residues, leading to enzyme inactivation .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Methyl-2-oxobutane-1-sulfonyl fluoride include other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Used in positron emission tomography as a radiolabeling synthon.
Uniqueness
What sets this compound apart from other sulfonyl fluorides is its specific molecular structure, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in research applications where precise control over reactivity is required.
特性
分子式 |
C5H9FO3S |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
3-methyl-2-oxobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO3S/c1-4(2)5(7)3-10(6,8)9/h4H,3H2,1-2H3 |
InChIキー |
OIODHSBDBHRNLV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13322009.png)

![2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13322012.png)


![1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13322031.png)

![2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13322050.png)



![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)
![(R)-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B13322069.png)
